Barium thiocyanate
Description
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
barium(2+);dithiocyanate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2CHNS.Ba/c2*2-1-3;/h2*3H;/q;;+2/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKZCRGABYQYUFX-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(#N)[S-].C(#N)[S-].[Ba+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Ba(SCN)2, C2BaN2S2 | |
| Record name | barium thiocyanate | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Barium_thiocyanate | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
463-56-9 (Parent) | |
| Record name | Barium thiocyanate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002092173 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID90890553 | |
| Record name | Barium thiocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90890553 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2092-17-3 | |
| Record name | Barium thiocyanate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002092173 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Thiocyanic acid, barium salt (2:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Barium thiocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90890553 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Barium thiocyanate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.587 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | BARIUM THIOCYANATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3412AZ8I1A | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthetic Methodologies and Advanced Preparative Techniques
Aqueous Solution Synthesis Routes
The synthesis of barium thiocyanate (B1210189) in aqueous media offers versatile pathways to obtaining this compound, often allowing for good control over product specifications. Common methods include precipitation and neutralization reactions, with careful consideration of reaction conditions to favor the formation of either the hydrated or anhydrous forms.
Precipitation and Recrystallization from Aqueous Media
A prevalent method for the synthesis of barium thiocyanate involves a double displacement reaction in an aqueous solution. This typically utilizes barium chloride (BaCl₂) and ammonium (B1175870) thiocyanate (NH₄SCN). The reaction proceeds as follows:
BaCl₂ + 2 NH₄SCN → Ba(SCN)₂ + 2 NH₄Cl
Due to its relatively lower solubility compared to ammonium chloride, this compound trihydrate can be precipitated from the reaction mixture. The purity of the resulting product can be further enhanced through recrystallization. This process involves dissolving the crude this compound in a minimal amount of hot water and then allowing it to cool slowly. As the solution cools, the solubility of this compound decreases, leading to the formation of purified crystals. Partial evaporation of the solvent in a desiccator can also be employed to facilitate crystallization.
Another aqueous route involves the direct reaction of barium hydroxide (B78521) with ammonium thiocyanate in water. wikipedia.org The reaction is:
Ba(OH)₂ + 2 NH₄SCN → Ba(SCN)₂ + 2 NH₃ + 2 H₂O
Controlled Crystallization of Hydrate (B1144303) and Anhydrous Forms
This compound is known to exist in both an anhydrous (Ba(SCN)₂) and a hydrated form, most commonly as the trihydrate (Ba(SCN)₂·3H₂O). wikipedia.org The anhydrous salt is notably hygroscopic. The controlled crystallization of these forms is dependent on the synthesis conditions.
The trihydrate is the stable form that typically crystallizes from aqueous solutions at room temperature. To obtain the anhydrous form, the hydrated salt can be carefully dehydrated by heating.
Alternatively, the anhydrous form can be synthesized directly by reacting barium oxide or barium carbonate with thiocyanic acid under strictly anhydrous conditions. This approach bypasses the need for a separate dehydration step, which can sometimes compromise the purity of the final product.
| Form | Chemical Formula | Key Characteristics |
| Anhydrous | Ba(SCN)₂ | Hygroscopic |
| Hydrate | Ba(SCN)₂·3H₂O | Typically crystallizes from aqueous solutions |
Optimization of Reaction Conditions for Yield and Purity
The optimization of reaction parameters is crucial for maximizing the yield and purity of this compound. Key factors to consider include temperature, concentration of reactants, and the choice of solvent for recrystallization.
In neutralization reactions, such as between barium oxide and thiocyanic acid, temperature control is critical. Maintaining the reaction temperature between 0-25°C is recommended to prevent the thermal decomposition of the product. smolecule.com Under optimized conditions, this method can achieve yields in the range of 70-85%. smolecule.com
For industrial-scale production via precipitation, controlling the level of supersaturation is a key factor. smolecule.com This can be managed through the careful addition of reactants and the use of seeding strategies to promote controlled crystal growth. smolecule.com The ionic strength of the solution also plays a significant role in nucleation and crystal growth rates. smolecule.com In some industrial processes, reaction temperatures are maintained between 60-80°C to enhance reaction kinetics while ensuring product stability. smolecule.com
Solid-State Reaction Pathways
Solid-state reactions provide an alternative, often visually striking, method for the synthesis of this compound. These reactions can be initiated by the simple mixing of solid reactants and are notable for their thermodynamic characteristics.
Reaction between Barium Hydroxide and Ammonium Thiocyanate
A well-documented solid-state synthesis of this compound involves the reaction between barium hydroxide octahydrate (Ba(OH)₂·8H₂O) and ammonium thiocyanate (NH₄SCN). sydney.edu.auyoutube.comchemedx.org The reaction is initiated by grinding the two solids together, which results in the formation of this compound, ammonia (B1221849) gas, and water. chemedx.org
Ba(OH)₂·8H₂O(s) + 2 NH₄SCN(s) → Ba(SCN)₂(s) + 2 NH₃(g) + 10 H₂O(l)
This reaction is highly endothermic, leading to a significant drop in temperature, often to below 0°C. chemedx.org This dramatic temperature decrease is a hallmark of this particular synthetic route.
| Reactant | State | Product | State |
| Barium hydroxide octahydrate | Solid | This compound | Solid |
| Ammonium thiocyanate | Solid | Ammonia | Gas |
| Water | Liquid |
Mechanistic Investigations of Endothermic Solid-State Processes
The solid-state reaction between barium hydroxide octahydrate and ammonium thiocyanate is a classic example of a spontaneous endothermic process. sydney.edu.au The spontaneity of the reaction is not driven by a release of heat (a negative enthalpy change, ΔH), but rather by a large increase in entropy (a positive entropy change, ΔS).
The significant increase in entropy is attributed to several factors:
Phase Change: The reaction transforms two solid reactants into a solid, a gas, and a liquid. The gaseous and liquid products have significantly higher entropy than the solid reactants.
Increase in the Number of Moles: The reaction produces a greater number of moles of products (1 mole of Ba(SCN)₂, 2 moles of NH₃, and 10 moles of H₂O) compared to the moles of reactants (1 mole of Ba(OH)₂·8H₂O and 2 moles of NH₄SCN). This increase in the number of particles contributes to a more disordered system.
According to the Gibbs free energy equation, ΔG = ΔH - TΔS, a reaction is spontaneous if the change in Gibbs free energy (ΔG) is negative. In this case, even though ΔH is positive (endothermic), the large positive value of ΔS, multiplied by the temperature (T), results in a negative ΔG, thus driving the reaction forward spontaneously once initiated. The reaction absorbs a considerable amount of heat from its surroundings, which is the cause of the observed dramatic temperature drop. sydney.edu.au
Alternative Synthetic Strategies
While the reaction between barium hydroxide and ammonium thiocyanate is a common method for synthesizing this compound, alternative strategies offer different advantages in terms of purity, reaction conditions, and scale.
An alternative pathway to this compound involves the direct neutralization of a barium base with thiocyanic acid. This method can be represented by the reaction of barium oxide or barium carbonate with thiocyanic acid. A key advantage of this approach is the potential for higher purity products due to the absence of ionic byproducts that can arise in other methods.
The reaction is notably endothermic, leading to a significant decrease in temperature. However, a major challenge in this synthetic route is the inherent instability of thiocyanic acid, which necessitates its preparation in situ. The acid's instability, particularly in strongly acidic conditions where it can decompose, requires careful control of the reaction environment. Temperature regulation is also critical to ensure the quality of the final this compound product.
| Reactants | Products | Key Considerations |
| Barium Oxide (BaO) + Thiocyanic Acid (HSCN) | This compound (Ba(SCN)₂) + Water (H₂O) | In situ preparation of HSCN required. |
| Barium Carbonate (BaCO₃) + Thiocyanic Acid (HSCN) | This compound (Ba(SCN)₂) + Water (H₂O) + Carbon Dioxide (CO₂) | Reaction is endothermic. |
Double displacement, or metathesis, reactions provide another viable route to this compound. This method typically involves mixing aqueous solutions of a soluble barium salt and a soluble thiocyanate salt. The choice of reactants is guided by the solubility rules to drive the reaction towards the desired product.
One common example is the reaction between barium chloride (BaCl₂) and ammonium thiocyanate (NH₄SCN) in solution. The reaction proceeds as follows:
BaCl₂(aq) + 2 NH₄SCN(aq) → Ba(SCN)₂(aq) + 2 NH₄Cl(aq)
Another variation involves the reaction of anhydrous barium hydroxide with ammonium thiocyanate. chegg.comchegg.com This reaction is particularly noteworthy for its significant endothermic nature, absorbing heat from the surroundings and causing a dramatic drop in temperature. youtube.comchemedx.orgflinnsci.ca The balanced chemical equation for this reaction is:
Ba(OH)₂(s) + 2 NH₄SCN(s) → Ba(SCN)₂(s) + 2 NH₃(g) + 2 H₂O(l)
| Reactant 1 | Reactant 2 | Products |
| Barium Chloride (BaCl₂) | Ammonium Thiocyanate (NH₄SCN) | This compound (Ba(SCN)₂), Ammonium Chloride (NH₄Cl) |
| Barium Hydroxide (Ba(OH)₂) | Ammonium Thiocyanate (NH₄SCN) | This compound (Ba(SCN)₂), Ammonia (NH₃), Water (H₂O) |
Hydrothermal synthesis is an advanced technique that utilizes high temperatures and pressures in aqueous solutions to crystallize materials. While specific research on the hydrothermal synthesis of this compound is not extensively documented in the provided search results, the successful application of this method for other barium compounds, such as barium titanate (BaTiO₃) and barium oxide (BaO), suggests its potential applicability. acs.orgresearchgate.netchemistryjournal.net
Hydrothermal synthesis of barium titanate has been achieved using precursors like barium hydroxide and titanium dioxide at temperatures ranging from 75 to 240°C. acs.orgresearchgate.net Similarly, barium oxide nanoparticles have been synthesized via a facile hydrothermal method followed by calcination. chemistryjournal.net These examples demonstrate the versatility of hydrothermal techniques in producing crystalline barium compounds. The precise control over reaction parameters such as temperature, pressure, and precursor concentration could potentially allow for the synthesis of this compound with specific particle sizes and morphologies.
| Barium Compound | Precursors | Synthesis Conditions |
| Barium Titanate (BaTiO₃) | Barium Hydroxide (Ba(OH)₂), Titanium Dioxide (TiO₂) | 75-240°C in a strong alkaline solution. acs.orgresearchgate.net |
| Barium Oxide (BaO) | Barium Chloride (BaCl₂), Sodium Hydroxide (NaOH) | Hydrothermal method followed by calcination at 500°C. chemistryjournal.net |
Scale-Up Considerations for Laboratory and Industrial Synthesis
Transitioning the synthesis of this compound from a laboratory setting to an industrial scale introduces several critical considerations to ensure efficiency, safety, and cost-effectiveness. The choice of synthetic route plays a pivotal role in the feasibility of large-scale production. For instance, while neutralization reactions can yield high-purity products, the in-situ generation and handling of unstable thiocyanic acid may pose significant challenges and safety risks on an industrial scale.
For continuous production, flow chemistry protocols could be explored. The development of a flow protocol for the synthesis of other thiocyanates has demonstrated the potential for enhanced practicality and value. researchgate.net Such an approach for this compound could offer better control over reaction parameters, improved heat and mass transfer, and increased safety.
Regardless of the chosen method, key scale-up parameters include:
Structural Elucidation and Advanced Spectroscopic Characterization
X-ray Crystallography Studies
X-ray crystallography has been instrumental in revealing the precise atomic coordinates and bonding geometries within the crystal lattices of barium thiocyanate (B1210189) and its hydrates.
Anhydrous barium thiocyanate, Ba(SCN)₂, crystallizes in the monoclinic crystal system with the space group C2/c. researchgate.net It possesses a polymeric structure, indicating a continuous network of interconnected ions rather than discrete molecules. researchgate.netwikipedia.org The crystallographic parameters for anhydrous this compound are detailed in the table below.
Interactive Data Table: Crystallographic Data for Anhydrous this compound
| Parameter | Value researchgate.net |
| Crystal System | Monoclinic |
| Space Group | C2/c |
| a (Å) | 10.188(2) |
| b (Å) | 6.872(1) |
| c (Å) | 8.522(1) |
| β (°) | 92.43(2) |
| Formula Units (Z) | 4 |
This structure is isostructural with the corresponding thiocyanate salts of strontium, calcium, and lead. researchgate.netwikipedia.org
The most well-characterized hydrated form of this compound is the trihydrate, Ba(SCN)₂·3H₂O. Initial studies had erroneously identified it as a dihydrate, but subsequent, more precise structural refinement confirmed the presence of a third water molecule. This compound trihydrate also crystallizes in the monoclinic system, but with the space group C2/m. The structure consists of chains that are interconnected through hydrogen bonds.
Interactive Data Table: Crystallographic Data for this compound Trihydrate
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | C2/m |
| a (Å) | 15.981(1) |
| b (Å) | 4.441(1) |
| c (Å) | 13.333(1) |
| β (°) | 104.65(1) |
| Formula Units (Z) | 4 |
In the anhydrous form, the barium cation (Ba²⁺) is eight-coordinated. researchgate.net It is surrounded by four nitrogen atoms and four sulfur atoms from eight distinct thiocyanate anions, forming a distorted square antiprism. researchgate.netnih.gov This high coordination number is characteristic of the large ionic radius of barium.
In the trihydrate, the coordination environment of the barium cation is more complex. It exhibits a tricapped trigonal prismatic geometry with a coordination number of nine. The coordination sphere is composed of four nitrogen atoms from thiocyanate ions, four oxygen atoms from the water molecules, and one sulfur atom from a thiocyanate ion. The bond lengths are Ba-N = 2.90-2.91 Å, Ba-O = 2.71-2.90 Å, and Ba-S = 3.39 Å.
The thiocyanate anion (SCN⁻) is an ambidentate ligand, capable of coordinating to metal centers through either the nitrogen or sulfur atom, or it can act as a bridging ligand connecting two or more metal centers.
In anhydrous Ba(SCN)₂, the thiocyanate ions exhibit a bridging coordination mode, where each anion links four barium cations. nih.govresearchgate.net This extensive bridging is responsible for the formation of the three-dimensional polymeric network. researchgate.net The coordination involves both N-bonding and S-bonding to the barium centers. researchgate.net
In the trihydrate structure, the thiocyanate anions also display varied coordination. One of the crystallographically independent thiocyanate groups is involved in the direct coordination to the barium ion through both its nitrogen and sulfur atoms, although the Ba-S interaction is significantly longer. The other thiocyanate group is primarily N-bonded to the barium center.
Vibrational Spectroscopy (Infrared and Raman)
Infrared (IR) and Raman spectroscopy are powerful techniques for probing the vibrational modes of molecules and ions within a crystal lattice. For metal thiocyanate complexes, these methods are particularly useful for identifying the coordination mode of the SCN⁻ ligand. The vibrational frequencies of the C-N and C-S stretching modes, as well as the S-C-N bending mode, are sensitive to whether the ligand is N-bonded, S-bonded, or bridging.
The vibrational spectra of anhydrous this compound provide clear evidence of the bridging nature of the thiocyanate ligands. The key vibrational modes and their assignments are summarized in the table below.
Interactive Data Table: Vibrational Frequencies (cm⁻¹) for Anhydrous Ba(SCN)₂ researchgate.net
| Vibrational Mode | IR | Raman |
| ν(CN) | 2056 | 2061 |
| ν(CS) | 755 | 751 |
| δ(SCN) | 465 | 466 |
The C-N stretching frequency (ν(CN)) in anhydrous Ba(SCN)₂ appears around 2056-2061 cm⁻¹. researchgate.net This region is characteristic of terminally N-bonded or bridging thiocyanate groups. The C-S stretching frequency (ν(CS)) is observed around 751-755 cm⁻¹. researchgate.net For N-bonded thiocyanates, the ν(CS) band is typically found in the range of 780-860 cm⁻¹, while for S-bonded thiocyanates, it appears at a lower frequency of 690-720 cm⁻¹. The observed frequency in Ba(SCN)₂ is intermediate, which, in conjunction with the crystallographic data, supports the bridging nature of the thiocyanate anion where it interacts with barium ions through both nitrogen and sulfur atoms. The S-C-N bending mode (δ(SCN)) is found around 465-466 cm⁻¹. researchgate.net The presence of single, well-defined bands for each of these modes in the spectra is consistent with the presence of one crystallographically independent thiocyanate ion in the unit cell of the anhydrous structure. researchgate.net
Thermal Analysis Techniques
Thermal analysis provides critical information on how this compound responds to changes in temperature, revealing details about its stability, decomposition, and phase changes.
Thermogravimetric Analysis (TGA) is employed to monitor the mass of a sample as a function of temperature, thereby elucidating its thermal decomposition process. For this compound trihydrate, the TGA curve would be expected to show distinct mass loss steps.
Dehydration: The initial mass loss, occurring at lower temperatures, corresponds to the removal of the three water molecules of hydration.
Decomposition of Anhydrous Salt: At higher temperatures, the anhydrous Ba(SCN)₂ decomposes. Thermal decomposition can lead to the release of irritating and toxic gases, including nitrogen oxides (NOx) and sulfur oxides. fishersci.nofishersci.com The final solid residue would be barium oxides. fishersci.nofishersci.com
While specific temperature ranges for these decomposition steps are dependent on experimental conditions like heating rate, a study on a related barium thiocyanato coordination polymer showed a multi-step decomposition process when analyzed via simultaneous differential thermal analysis and thermogravimetry. znaturforsch.com
Expected TGA Decomposition Stages for Ba(SCN)₂·3H₂O
| Decomposition Stage | Process | Expected Gaseous Products | Solid Residue |
|---|---|---|---|
| 1. Dehydration | Ba(SCN)₂·3H₂O → Ba(SCN)₂ + 3H₂O | H₂O (Water) | Ba(SCN)₂ |
| 2. Anion Decomposition | Ba(SCN)₂ → BaO + Gaseous Products | SO₂, NOx, (CN)₂ | Barium Oxides |
Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. tudelft.nl This technique is essential for identifying phase transitions, which are physical changes in a material, such as melting or changes in crystal structure. linseis.com
A DSC thermogram for this compound would reveal endothermic or exothermic peaks corresponding to these transitions.
Endothermic Peaks: These indicate the absorption of heat and are characteristic of processes like the dehydration of Ba(SCN)₂·3H₂O and the melting of the anhydrous salt.
Exothermic Peaks: These signify the release of heat and could be associated with crystallization or certain decomposition processes.
The precise temperatures and enthalpy changes associated with these peaks provide a quantitative thermal profile of the compound. mdpi.com The presence of water in the trihydrate can influence the thermogram, potentially acting as a plasticizer and affecting transition temperatures. tainstruments.com
Advanced Spectroscopic Probes (e.g., Solid-State NMR, XANES)
Advanced spectroscopic methods offer deeper insight into the local atomic environment and electronic structure of this compound.
The immediate environment of the barium cation (Ba²⁺) is a key determinant of the compound's structure and properties.
X-ray Crystallography: This technique has been instrumental in elucidating the coordination in the anhydrous form of this compound. The data reveals a coordination polymer structure where each Ba²⁺ ion is coordinated to eight thiocyanate anions. The coordination sphere is complex, with the barium ion forming four bonds to sulfur atoms and four bonds to nitrogen atoms of the surrounding thiocyanate ligands. wikipedia.org This eight-coordinate motif is also adopted by strontium, calcium, and lead thiocyanates. wikipedia.org
Solid-State NMR: While specific solid-state NMR studies on this compound are not widely reported, the technique holds significant potential. For barium-containing compounds, ¹³⁷Ba NMR can be utilized. The quadrupolar interaction parameters derived from these spectra are highly sensitive to geometric distortions in the local environment of the barium nucleus, providing a powerful probe of the coordination sphere. nih.gov
X-ray Absorption Near Edge Structure (XANES): XANES is a powerful element-specific technique that probes the local coordination chemistry and electronic structure by examining transitions of core electrons to unoccupied states. xrayabsorption.org For this compound, analysis at the Ba L-edge or the N and S K-edges could provide detailed information on the oxidation state and the geometry of the local environment, complementing findings from X-ray diffraction. xrayabsorption.orgresearchgate.net
Coordination Environment of Ba²⁺ in Anhydrous Ba(SCN)₂
| Parameter | Description | Reference |
|---|---|---|
| Coordination Number | 8 | wikipedia.org |
| Coordinating Atoms | 4 Nitrogen, 4 Sulfur | wikipedia.org |
| Structure Type | Coordination Polymer | wikipedia.org |
| Analagous Structures | Sr(SCN)₂, Ca(SCN)₂, Pb(SCN)₂ | wikipedia.org |
Chemical Reactivity, Thermodynamics, and Reaction Mechanisms
Solution Chemistry and Speciation
The behavior of barium thiocyanate (B1210189) in solution is governed by the thermodynamic principles of dissolution and the nature of the interactions between its constituent ions, Ba²⁺ and SCN⁻, and the solvent molecules.
Ba(OH)₂·8H₂O(s) + 2 NH₄SCN(s) → Ba(SCN)₂(aq) + 2 NH₃(g) + 10 H₂O(l)
Barium thiocyanate is known to be soluble in polar solvents such as water, methanol, ethanol (B145695), and acetone (B3395972), but it is insoluble in non-polar simple alkanes. wikipedia.org The dissolution and speciation in these media are dictated by the solvation of the individual Ba²⁺ and SCN⁻ ions.
In Polar Protic Solvents (e.g., Water): In aqueous solutions, both the cation and anion are extensively solvated.
Barium Ion (Ba²⁺): The Ba²⁺ ion is characterized by a highly flexible and diffuse hydration shell. researchgate.netacs.org Molecular dynamics simulations and experimental data indicate that the first hydration shell contains a fluctuating number of water molecules, primarily between 8 and 9. acs.orgresearchgate.net The geometry of the hydrated ion complex is complex, with studies suggesting an equilibrium between an 8-coordinate bicapped trigonal prism (BTP) and a 9-coordinate tricapped trigonal prism (TTP). acs.org The Ba²⁺-Oxygen bond distance in this first hydration shell is approximately 2.79 to 2.82 Å. acs.orgrsc.org The exchange of water molecules between the first solvation shell and the bulk solvent is a very rapid process, occurring on the picosecond timescale. acs.org
Thiocyanate Ion (SCN⁻): As an ambidentate ligand, the thiocyanate ion interacts with protic solvents primarily through hydrogen bonding. The nitrogen atom, being more electronegative, acts as the primary hydrogen bond acceptor site.
In Polar Aprotic Solvents (e.g., Acetone, Dimethyl Sulfoxide): In solvents like acetone or DMSO, which have significant dipole moments but lack acidic protons, the solvation is different.
Barium Ion (Ba²⁺): The large Ba²⁺ cation is solvated by the negative end of the solvent's dipole, which is typically an oxygen atom (e.g., in acetone and DMSO). The de-solvation of the barium ion from DMSO has a high activation energy, which can be a rate-limiting step in chemical processes like crystallization. rsc.org
Thiocyanate Ion (SCN⁻): The SCN⁻ anion is less strongly solvated in aprotic solvents compared to protic ones due to the absence of hydrogen bonding.
In Non-Polar Solvents (e.g., Alkanes): this compound is insoluble in non-polar solvents. wikipedia.org The energy required to overcome the strong ionic forces in the Ba(SCN)₂ crystal lattice is far greater than the weak van der Waals forces that would be established between the ions and the non-polar solvent molecules. This energetic mismatch prevents dissolution.
| Solvent Type | Examples | Solubility of Ba(SCN)₂ | Primary Solvation Mechanism |
|---|---|---|---|
| Polar Protic | Water, Methanol, Ethanol | Soluble | Hydration of Ba²⁺ ion; Hydrogen bonding with SCN⁻ ion. |
| Polar Aprotic | Acetone, Dimethyl Sulfoxide (DMSO) | Soluble | Ion-dipole interactions with both Ba²⁺ and SCN⁻ ions. |
| Non-Polar | Alkanes (e.g., Hexane) | Insoluble | Weak van der Waals forces are insufficient to overcome lattice energy. |
Coordination Chemistry and Complex Formation
This compound is a versatile building block in coordination chemistry due to the large size of the Ba²⁺ ion, which accommodates high coordination numbers, and the ambidentate nature of the thiocyanate ligand.
In its anhydrous solid state, this compound is itself a coordination polymer. wikipedia.org X-ray crystallography reveals a structure where each barium (Ba²⁺) ion is coordinated to eight thiocyanate anions. The coordination involves bonds to both the sulfur and nitrogen atoms of the thiocyanate ligands, with four Ba-S bonds and four Ba-N bonds. This intricate three-dimensional network adopts a motif reminiscent of the fluorite structure. wikipedia.org This inherent polymeric nature is a foundational aspect of its coordination chemistry.
This compound readily reacts with various ligands to form more complex coordination compounds, depolymerizing its simple salt structure to incorporate new molecules.
Crown Ethers: The large ionic radius of Ba²⁺ makes it highly suitable for complexation with large macrocyclic ligands like crown ethers. The crystal structure of the this compound complex with dicyclohexyl-18-crown-6 (isomer A) has been determined, demonstrating the encapsulation of the barium ion by the polyether. rsc.org Similarly, complexes with benzo-15-crown-5 (B77314) have been synthesized and structurally characterized. iucr.org In these structures, the barium ion is coordinated by the oxygen atoms of the crown ether ring, with the thiocyanate ions also participating in the coordination sphere.
Pyridyl Ligands: The reaction of this compound with polydentate nitrogen-donor ligands, such as trans-1,2-bis(4-pyridyl)ethylene (bpe), leads to the formation of a variety of new coordination polymers. znaturforsch.comznaturforsch.com Depending on the reaction stoichiometry and crystallization conditions, different structures can be isolated. For example, one such polymer consists of centrosymmetric dimers where two Ba²⁺ ions are linked by bridging water molecules and μ-1,1-N-bridging thiocyanate anions. These dimeric units are then connected by the bpe ligands to form extended chains. znaturforsch.comznaturforsch.com
The final structure, or topology, of coordination polymers formed from this compound is highly sensitive to the properties of the co-ligands and the versatile bonding capabilities of the thiocyanate anion. The thiocyanate ion can act as a terminal ligand (binding through N or S) or, more commonly in these polymers, as a bridging ligand with various modes (e.g., μ-1,1-N, μ-1,3-N,S).
Research on the this compound-bpe system demonstrates this influence clearly. znaturforsch.comznaturforsch.com The incorporation of different ligands (bpe, water, acetonitrile) into the coordination sphere of the barium ion directs the assembly of the final structure.
Influence of Co-ligands: In one compound, the Ba²⁺ ion is coordinated by water molecules, bpe, and thiocyanate anions. The thiocyanate acts as a μ-1,1-N bridge, linking two barium centers into a dimer. The bpe ligand then links these dimers into a 1D chain. znaturforsch.comznaturforsch.com
Influence of Thiocyanate Bridging Mode: In another structure formed from the same system, the barium cations are linked by two μ-1,3-bridging anions and one side-on-bridging thiocyanate anion into chains, which are then further linked by bpe ligands to form 2D layers. znaturforsch.comznaturforsch.com A more complex μ-1,1,3(N,N,S)-bridging mode has also been observed, highlighting the ligand's adaptability. znaturforsch.comznaturforsch.com
This variability shows that the coordination topology is not determined by a single factor but by the interplay between the metal ion's coordination preference, the geometry of the primary organic ligand (e.g., bpe), and the ability of the thiocyanate ion and solvent molecules to adopt different terminal and bridging coordination modes.
| Primary Ligands | Thiocyanate (SCN⁻) Role | Resulting Topology | Reference |
|---|---|---|---|
| None (Anhydrous Ba(SCN)₂) | Terminal (4 Ba-N, 4 Ba-S) | 3D Coordination Polymer | wikipedia.org |
| trans-1,2-bis(4-pyridyl)ethylene (bpe), H₂O | μ-1,1-N Bridging | 1D Chains of Dimers | znaturforsch.comznaturforsch.com |
| trans-1,2-bis(4-pyridyl)ethylene (bpe) | μ-1,3 Bridging & Side-on Bridging | 2D Layers | znaturforsch.comznaturforsch.com |
| trans-1,2-bis(4-pyridyl)ethylene (bpe), H₂O, CH₃CN | Terminal N-bonding & μ-1,1,3(N,N,S)-Bridging | 1D Chains | znaturforsch.comznaturforsch.com |
| dicyclohexyl-18-crown-6 | Terminal/Anionic | Discrete Molecular Complex | rsc.org |
Substitution and Metathesis Reactions
This compound, Ba(SCN)₂, serves as a versatile reagent in substitution and metathesis reactions, primarily driven by the precipitation of insoluble barium salts, which shifts the reaction equilibrium towards the formation of new products. These reactions are fundamental in the synthesis of other metal thiocyanates and in the generation of thiocyanic acid.
This compound is a valuable precursor for the synthesis of various metal thiocyanates through metathesis reactions, also known as double displacement reactions. This synthetic strategy is particularly effective in aqueous solutions when the counter-ion of the metal salt forms an insoluble compound with the barium cation (Ba²⁺). The most common application involves the reaction of this compound with metal sulfates, leading to the precipitation of highly insoluble barium sulfate (B86663) (BaSO₄), thereby driving the reaction to completion.
This method has been successfully employed for the preparation of a range of metal thiocyanates. For instance, zinc thiocyanate (Zn(SCN)₂) and cadmium thiocyanate (Cd(SCN)₂) can be synthesized by reacting their respective sulfates with this compound in an aqueous medium. Similarly, indium thiocyanate (In(SCN)₃) can be prepared through the reaction of indium(III) sulfate with this compound in water. wikipedia.orgrsc.org
The general reaction scheme for the synthesis of a divalent metal thiocyanate can be represented as:
Ba(SCN)₂(aq) + MSO₄(aq) → M(SCN)₂(aq) + BaSO₄(s)
Where 'M' represents a divalent metal cation such as Zn²⁺ or Cd²⁺.
The utility of this compound as a starting material is underscored by the fact that many metal thiocyanates are soluble in water, allowing for the easy separation of the desired product from the precipitated barium sulfate by simple filtration.
Table 1: Examples of Metathesis Reactions Involving this compound
| Reactant 1 | Reactant 2 | Product 1 (Desired) | Product 2 (Precipitate) |
| This compound | Zinc sulfate | Zinc thiocyanate | Barium sulfate |
| This compound | Cadmium sulfate | Cadmium thiocyanate | Barium sulfate |
| This compound | Indium(III) sulfate | Indium(III) thiocyanate | Barium sulfate |
Reactions Yielding Thiocyanic Acid
Thiocyanic acid (HSCN) can be generated from this compound through reactions with strong acids. The driving force for this reaction is the formation of an insoluble barium salt. For example, the treatment of an aqueous solution of this compound with sulfuric acid (H₂SO₄) yields thiocyanic acid and a dense white precipitate of barium sulfate. nih.gov
The balanced chemical equation for this reaction is:
Ba(SCN)₂(aq) + H₂SO₄(aq) → 2HSCN(aq) + BaSO₄(s)
It is important to note that thiocyanic acid is unstable, particularly in concentrated solutions and at elevated temperatures, and is therefore typically prepared in situ for immediate use in subsequent reactions. nih.gov
An alternative approach to generating thiocyanic acid involves the reaction of barium oxide (BaO) or barium carbonate (BaCO₃) with a stoichiometric amount of thiocyanic acid, which is a neutralization reaction. nih.gov This method is generally used for the synthesis of this compound itself, but it illustrates the acid-base chemistry involving the thiocyanate moiety.
Redox Chemistry of the Thiocyanate Anion
The thiocyanate anion (SCN⁻) is redox-active and can undergo oxidation in various chemical and electrochemical processes. The presence of the barium cation (Ba²⁺) can influence the redox behavior of the thiocyanate anion.
While specific studies detailing the oxidation mechanisms of the thiocyanate anion exclusively in the presence of barium cations are not extensively documented, the general principles of how alkaline earth metals influence the redox chemistry of sulfur-containing anions provide valuable insights. Alkaline earth metal cations, including Ba²⁺, are known to shift the equilibria of sulfur reduction and oxidation processes. nih.gov This effect is attributed to the interaction between the metal cation and the sulfur-containing species, which can stabilize the products of the redox reaction.
In the case of thiocyanate oxidation, the barium cation can be expected to interact with the thiocyanate anion and any oxidized sulfur-containing intermediates or products. This interaction could potentially lower the activation energy for the oxidation process by stabilizing the transition state or the final products. For instance, in the oxidation of thiols (structurally related to the sulfur-end of the thiocyanate ion), the presence of alkaline earth metals can lead to a more positive oxidation potential. nih.gov A similar effect can be postulated for the thiocyanate anion, where the Ba²⁺ cation facilitates the removal of electrons from the SCN⁻ ion.
The oxidation of the thiocyanate ion can proceed through various pathways, often involving the formation of radical intermediates and ultimately yielding products such as sulfate (SO₄²⁻) and cyanide (CN⁻) or cyanate (B1221674) (OCN⁻), depending on the reaction conditions. The presence of a divalent cation like Ba²⁺ could influence the product distribution by selectively stabilizing certain intermediates.
The thiocyanate anion is known to participate in electron transfer reactions, and by extension, this compound can serve as a source of this reactive anion. The thiocyanate ligand can be involved in inner-sphere electron transfer mechanisms, where it acts as a bridging ligand between two metal centers. In such a scenario, the thiocyanate ion facilitates the transfer of an electron from a reductant to an oxidant.
While there is no direct evidence of the entire this compound molecule acting as a single entity in electron transfer, its role is primarily to provide the thiocyanate anions. The barium cation, being redox-inactive under normal conditions, would not directly participate in the electron transfer process by changing its oxidation state. However, its presence in the reaction medium can still be influential.
The interaction of the Ba²⁺ cation with the thiocyanate anion could modulate the electron-donating ability of the SCN⁻ ion. By forming an ion pair or a more complex coordination structure, the barium cation might alter the electron density on the thiocyanate, thereby affecting the rate and mechanism of the electron transfer reaction. For instance, the formation of a [Ba(SCN)]⁺ complex could influence the ease with which the thiocyanate anion can donate an electron to an acceptor molecule or metal ion.
Furthermore, in photo-induced electron transfer processes, the thiocyanate anion can be oxidized to a thiocyanate radical (•SCN). This compound can be a source of SCN⁻ for such reactions, where the subsequent radical can engage in various chemical transformations.
Advanced Applications in Material Science and Analytical Chemistry
Luminescent Materials and Phosphor Host Research
The use of barium thiocyanate (B1210189) as a host material or dopant in luminescent compounds has shown considerable promise, particularly in enhancing photoluminescence properties and enabling applications in lighting and display technologies.
Barium thiocyanate has been investigated as a host lattice for lanthanide ions, such as Cerium (Ce³⁺) and Europium (Eu²⁺), to create efficient phosphors. Studies have shown that Ce³⁺ ions incorporated into a Ba(SCN)₂ host exhibit characteristic d→f transitions, resulting in emission peaks around 455 nm when excited at 358 nm aip.orgaip.org. Similarly, Eu²⁺ luminescence in Ba(SCN)₂ has been reported, with a strong green emission observed at 511 nm at low temperatures, though this emission is significantly quenched at higher temperatures researchgate.net. These findings indicate that Ba(SCN)₂ can effectively host these activators, facilitating the development of new luminescent materials.
The incorporation of this compound into materials like all-inorganic lead halide perovskite nanocrystals (NCs) has led to substantial improvements in photophysical properties. For instance, when used as a dopant in CsPbBr₃ NCs, Ba(SCN)₂ can enhance the photoluminescence quantum yield (PLQY) from approximately 72% in the host NCs to near unity (~98%) mdpi.comresearchgate.netnsf.govx-mol.net. This enhancement is attributed to defect reduction and a stronger bonding interaction between Pb²⁺ and SCN⁻ ions, which minimizes non-radiative decay pathways mdpi.comresearchgate.netnsf.govx-mol.net. Furthermore, the full width at half maximum (FWHM) of the photoluminescence emission spectra for these doped NCs has been observed to decrease, indicating improved spectral purity mdpi.com. The bandgap of CsPbBr₃ NCs can also be slightly tuned by Ba(SCN)₂ doping, shifting from 2.450 eV to around 2.413 eV at optimal doping concentrations mdpi.com.
Table 1: Photoluminescence Properties of Ba(SCN)₂-Doped CsPbBr₃ Nanocrystals
| Sample Composition (Ba(SCN)₂ mol%) | PLQY (%) | Emission Peak (nm) | FWHM (nm) | Bandgap (eV) | Stability (Days) |
| 0% (Host CsPbBr₃ NCs) | ~72 | 513 | ~19.07 | 2.450 | N/A |
| 30% | ~98 | 523 | ~18.07 | 2.413 | >176 |
| 50% | ~98 | 517 | ~18.07 | 2.418 | >176 |
The significant enhancements in photoluminescence quantum yield and stability achieved by incorporating this compound into perovskite nanocrystals make them highly suitable for applications in solid-state lighting, particularly in white light-emitting diodes (WLEDs) mdpi.comresearchgate.netnsf.govx-mol.net. Research has demonstrated the fabrication of WLEDs using 3D-printed color conversion layers containing Ba(SCN)₂-modified perovskite nanocrystals. These devices have achieved correlated color temperatures of approximately 6764 K, a color rendering index of 87, and a luminous efficacy of radiation of 333 lm/W mdpi.comx-mol.net. The improved stability, with doped NCs retaining higher PLQY for over 176 days in ambient conditions, is crucial for the longevity and performance of such optoelectronic devices mdpi.comresearchgate.netnsf.govx-mol.net. Beyond LEDs, the luminescent properties of Ba(SCN)₂-based materials suggest potential in other optoelectronic applications, such as displays and sensors.
Perovskite Materials Modification and Stability Enhancement
This compound plays a critical role in improving the structural integrity and performance of perovskite materials, addressing key challenges related to their stability and defect tolerance.
The partial replacement of halides with pseudo-halide ions, such as thiocyanate (SCN⁻), within the perovskite structure has been found to be beneficial for enhancing stability against environmental factors like air and moisture mdpi.comresearchgate.net. The incorporation of Ba(SCN)₂ into lead halide perovskites, such as CsPbBr₃ nanocrystals, leads to improved stability, with doped nanocrystals retaining significantly higher PLQY compared to their undoped counterparts after extended periods of ambient storage mdpi.comresearchgate.netnsf.govx-mol.net. This enhanced stability is attributed to the stronger bonding interactions formed between Pb²⁺ and SCN⁻ ions within the perovskite lattice, which contributes to a more robust structure mdpi.comresearchgate.netnsf.govx-mol.net. Studies also indicate that Ba²⁺ cations, when used as dopants, can increase the radiative recombination and stability of halide perovskites researchgate.netmdpi.com.
Table 2: Impact of Ba(SCN)₂ on Perovskite Nanocrystal Properties
| Ba(SCN)₂ Concentration | Crystallite Size (L) | Microstrain (ε) | Dislocation Density (δ) | Crystallinity | Surface Trap States |
| Low % | Increased | Decreased | Decreased | Increased | Reduced |
| ~30% | Saturated | Minimized | Minimized | Optimal | Significantly Reduced |
| High % | Decreased | Increased | Increased | Decreased | N/A |
Compound List:
this compound (Ba(SCN)₂)
Cesium lead bromide (CsPbBr₃)
Cerium (Ce³⁺)
Europium (Eu²⁺)
Potassium thiocyanate (KSCN)
Ammonium (B1175870) thiocyanate
Barium chloride (BaCl₂)
Barium hydroxide (B78521) octahydrate
Lead halide perovskites
Nickel thiocyanate (Ni(SCN)₂)
Strontium thiocyanate (Sr(SCN)₂)
Calcium thiocyanate dihydrate (Ca(SCN)₂ · 2H₂O)
Sodium thiocyanate (NaSCN)
Lead (Pb²⁺)
Bromide (Br⁻)
Iodide (I⁻)
Tin (Sn)
Bismuth (Bi)
Germanium (Ge)
Methylammonium lead iodide (MAPbI₃)
Guanidinium thiocyanate (GuSCN)
Tin thiocyanate (Sn(SCN)₂)
Impact on Optoelectronic Performance
Research has highlighted the significant impact of this compound on the optoelectronic performance of materials, particularly in the context of all-inorganic perovskite nanocrystals (NCs). The incorporation of Ba(SCN)₂ into CsPbX₃ perovskite NCs has been shown to enhance photoluminescence quantum yield (PLQY) to near-unity levels, with reported values reaching approximately 98% mdpi.comresearchgate.netresearchgate.netnsf.govdoaj.org. This enhancement is attributed to defect reduction and stronger bonding interactions between lead ions (Pb²⁺) and thiocyanate ions (SCN⁻) mdpi.comresearchgate.netresearchgate.netnsf.gov.
Furthermore, Ba(SCN)₂-based NCs exhibit improved stability against air and moisture compared to their host counterparts mdpi.comresearchgate.netresearchgate.netnsf.gov. Studies indicate that these doped NCs can retain higher PLQY for extended periods, with instances of retaining higher PLQY (up to seven times) after 176 days of storage in ambient atmosphere mdpi.comresearchgate.netresearchgate.netnsf.gov. This improved stability is crucial for the development of durable optoelectronic devices. The impact of Ba(SCN)₂ on carrier dynamics, while not as extensively detailed as PLQY, is inferred through the observed improvements in material stability and luminescence efficiency, suggesting a reduction in non-radiative recombination pathways and potentially altered charge transport properties researching.cnoptica.orgsjtu.edu.cn. These advancements make this compound a valuable component in the fabrication of high-performance optoelectronic devices, such as white light-emitting diodes (LEDs) mdpi.comnsf.gov.
| Property | Value/Description | Reference |
| Photoluminescence Quantum Yield (PLQY) | Enhanced up to ~98% | mdpi.comresearchgate.netresearchgate.netnsf.govdoaj.org |
| Stability | Improved towards air and moisture | mdpi.comresearchgate.netresearchgate.netnsf.gov |
| Carrier Dynamics | Implied improvement via defect reduction and enhanced stability | researching.cnoptica.orgsjtu.edu.cn |
| Application Example | White Light-Emitting Diodes (LEDs) | mdpi.comnsf.gov |
Precursor in Inorganic Chemical Synthesis
This compound serves as a valuable precursor in the synthesis of various inorganic compounds. Its chemical structure and reactivity allow for its transformation into other barium-containing materials and for the derivatization of thiocyanate-based compounds.
Synthesis of Barium Sulfate (B86663) and Other Barium Compounds
A notable application of this compound as a precursor is in the synthesis of barium sulfate (BaSO₄) smolecule.comontosight.ai. Treatment of this compound with sulfuric acid (H₂SO₄) yields barium sulfate, a white, insoluble precipitate widely used as a desiccant smolecule.com. This reaction exemplifies the utility of Ba(SCN)₂ in producing essential inorganic materials. Additionally, Ba(SCN)₂ can be a starting material for synthesizing other barium compounds, such as barium chloride or barium thiocyanato coordination polymers, by reacting it with appropriate reagents ontosight.aiacs.orgnih.gov. The insolubility of BaSO₄ makes Ba(SCN)₂ a useful starting material in aqueous syntheses where the selective precipitation of sulfate is desired acs.orgnih.gov.
Role in Derivatization of Thiocyanate-Containing Compounds
This compound can participate in substitution reactions, enabling the formation of different thiocyanate derivatives chemicalbook.com. It can serve as a source of thiocyanate groups in various chemical reactions, facilitating the derivatization of other molecules or the formation of complex structures chemicalbook.comontosight.ai. For instance, it can react with other compounds to form new thiocyanate derivatives or participate in the formation of coordination complexes with various ligands .
Reagent in Chemical Purification and Separation Processes
This compound functions as a reagent in chemical purification and separation processes, particularly for thiocyanate-containing solutions.
Removal of Impurities from Thiocyanate Solutions
In the purification of thiocyanate solutions, this compound can be employed to manage impurities, such as sodium sulfate smolecule.comgoogle.com. It reacts with specific impurities, preventing their precipitation during the concentration of thiocyanate solutions. This selective precipitation enhances the purity of the solutions, which is critical for subsequent analytical procedures or industrial processes requiring high-purity chemicals smolecule.comgoogle.com. For example, in the treatment of sodium thiocyanate solutions containing sodium sulfate, a carefully controlled amount of a water-soluble barium compound (which can be formed in situ from barium hydroxide and ammonium thiocyanate) can be added to convert sodium sulfate into barium sulfate, which is then removed google.com. This process prevents the co-precipitation of sodium sulfate during the concentration of sodium thiocyanate google.com.
Electrochemical Research Applications
This compound finds application in electrochemical research, primarily as an electrolyte component smolecule.com. Its ability to dissociate into ions in aqueous solutions makes it suitable for use in electrochemical studies, contributing to the conductivity of electrolyte systems. While specific details regarding its role in particular electrochemical devices or phenomena are limited in the provided search results, its classification as an electrolyte indicates its potential use in batteries, sensors, or other electrochemical systems where ion transport is critical.
Compound List:
this compound (Ba(SCN)₂)
Barium sulfate (BaSO₄)
Ferric thiocyanate (Fe(SCN)₃)
Cesium lead halide perovskite (CsPbX₃)
Cesium lead bromide (CsPbBr₃)
Nickel thiocyanate (Ni(SCN)₂)
Ammonium thiocyanate (NH₄SCN)
Barium hydroxide (Ba(OH)₂)
Sulfuric acid (H₂SO₄)
Sodium thiocyanate (NaSCN)
Sodium sulfate (Na₂SO₄)
Lead(II) thiocyanate (Pb(SCN)₂)
Strontium thiocyanate (Sr(SCN)₂)
Calcium thiocyanate (Ca(SCN)₂)
Barium chloride (BaCl₂)
Barium carbonate (BaCO₃)
Barium nitrate (B79036) (Ba(NO₃)₂)
Barium hydroxide octahydrate (Ba(OH)₂·8H₂O)
Barium sulfamate (B1201201)
Thallium(I) thiocyanate
Cobalt(II) thiocyanate
Tin(II) thiocyanate
Zinc thiocyanate
Cadmium thiocyanate
Bismuth(III) thiocyanate
Ethylammonium nitrate
Nitrogen gas
Sulphate
Nitrate
Nitrite
Cyanide
Bicarbonate
Tin-based chalcohalides (e.g., Sn₂SbS₂I₃, Sn₂BiS₂I₃, Sn₂BiSI₅, Sn₂SI₂)
Bismuth metal
Antimony thiocyanate
Bismuth thiocyanate
Tin iodide
Bismuth sulfide (B99878) iodide
Use as an Electrolyte in Specific Electrochemical Studies
This compound (Ba(SCN)₂) is an inorganic compound characterized by its nature as a strong electrolyte, readily dissociating into barium cations (Ba²⁺) and thiocyanate anions (SCN⁻) when dissolved in aqueous solutions ontosight.ai. This inherent electrolytic property positions it as a compound of interest for various electrochemical investigations smolecule.com.
While comprehensive research detailing the specific applications of this compound as a primary electrolyte in diverse material science or analytical chemistry contexts is limited in the provided sources, its potential in ionic conduction has been explored. For instance, studies investigating polymer-electrolyte complexes have examined materials incorporating this compound. In one such study, the effective electrical conductivity of a poly(ethylene oxide) (PEO) complexed with Ba(SCN)₂ was measured. The reported conductivity for this complexed material was approximately 5 x 10⁻¹² (ohm-cm) at room temperature dtic.mil. This finding suggests that this compound can contribute to ionic transport within composite electrolyte systems.
Data Tables
The available research findings for this compound's specific use as an electrolyte in material science and analytical chemistry studies are limited to a single conductivity measurement for a complexed material. Therefore, a comprehensive data table detailing various electrochemical parameters or comparative studies for this specific application cannot be generated from the provided information.
Theoretical and Computational Studies of Barium Thiocyanate
Electronic Structure Calculations (e.g., DFT)
Computational methods, particularly DFT, are instrumental in elucidating the electronic characteristics of barium thiocyanate (B1210189), providing insights into its potential for conductivity and other electronic phenomena.
Band Structure Analysis and Prediction of Electronic Properties
Density Functional Theory (DFT) calculations are utilized to model the band structure of barium thiocyanate, which is crucial for predicting its electronic properties, such as conductivity. For the anhydrous form of this compound, DFT calculations have predicted a band gap of approximately 3.2 eV . This value suggests that the compound, in its anhydrous state, is an insulator or semiconductor. Such theoretical predictions help in understanding the material's behavior at a fundamental electronic level and can guide experimental efforts in exploring its electrical properties. While detailed band structure analyses for this compound itself are not extensively detailed in the provided literature snippets, the application of DFT to similar ionic compounds and coordination complexes demonstrates its utility in mapping electronic energy levels and predicting charge transport characteristics arxiv.orgdergipark.org.tr.
Simulation of Vibrational Spectra for Experimental Validation
The simulation of vibrational spectra, including Infrared (IR) and Raman spectra, is a key area where computational methods like DFT and molecular dynamics contribute significantly. These simulations allow researchers to assign observed spectral peaks to specific molecular vibrations and bonding environments, thereby validating experimental data and refining computational models, including force fields .
Spectroscopic studies, often interpreted with computational support, have investigated the ionic interactions in this compound solutions. For instance, Raman spectroscopy of this compound in liquid ammonia (B1221849) has identified distinct bands associated with different states of the thiocyanate ion, such as contact ion pairs ([Ba²⁺---NCS]⁺), triple ions (SCN⁻---Ba²⁺---SCN⁻), and solvent-shared ion pairs ([(NH₃)ₓBa²⁺←NH₃----NCS]⁺) ajol.info. The ν(CS) stretching region, in particular, exhibits characteristic frequencies that are sensitive to these interactions.
Table 1: Analyzed Vibrational Frequencies (ν(CS)) of this compound in Liquid Ammonia
| Band Assignment | Frequency (cm⁻¹) |
| 1:1 Contact Ion Pair [Ba²⁺---NCS]⁺ | ~753 |
| Triple-ion SCN⁻---Ba²⁺---SCN⁻ | ~740 |
| Solvent-Shared Ion Pair | ~737 |
| Free Thiocyanate Anion SCN⁻ | ~730 |
Note: These assignments are derived from spectroscopic analysis, which is often informed by theoretical calculations.
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations offer a powerful approach to model the dynamic behavior of this compound in solution and to understand the mechanisms governing its crystallization.
Understanding Crystal Growth Mechanisms
Computational modeling plays a vital role in understanding crystal growth processes, including nucleation and growth kinetics mdpi.comcecam.org. While specific MD simulations detailing the crystal growth mechanisms of this compound are not elaborated upon in the provided snippets, the general methodologies are well-established. These include modeling surface energies and their influence on nucleation, as well as simulating the dynamic behavior of molecules during crystallization mdpi.com. Techniques such as Monte Carlo simulations and ab initio molecular dynamics (AIMD) are also employed in this field cecam.org.
Advanced Modeling of Thiocyanate Coordination Preferences
The coordination chemistry of the thiocyanate anion (SCN⁻) with barium cations is a complex area that benefits greatly from advanced computational modeling, particularly DFT. These studies aim to understand the various ways the thiocyanate ligand can bind to barium ions, influencing the resulting material's structure and properties acs.org.
DFT calculations are used to investigate the coordination modes of the thiocyanate anion on solid surfaces and in coordination complexes. These studies explore how factors such as surface stress, coverage, and the presence of counter-cations influence the preferred coordination geometry acs.org. It is understood that interactions between the thiocyanate anion and counter-cations, as well as solvent molecules, can significantly modify its coordination mode. Computational analyses often suggest a preference for sulfur coordination in certain environments due to stronger interactions with electronegative elements or counter-cations acs.org.
Compound List
this compound (Ba(SCN)₂)
this compound trihydrate (Ba(SCN)₂·3H₂O)
this compound hydrate (B1144303) (Ba(SCN)₂·xH₂O)
Ammonium (B1175870) thiocyanate (NH₄SCN)
Potassium thiocyanate (KSCN)
Strontium thiocyanate (Sr(SCN)₂)
Calcium thiocyanate (Ca(SCN)₂)
Lead thiocyanate (Pb(SCN)₂)
Copper(I) thiocyanate (CuSCN)
Barium azide (B81097) chloride (BaN₃Cl)
Lead azide halides (PbN₃X)
Correlation between Computational and Experimental Data
The scientific understanding of this compound is significantly advanced through the rigorous correlation of theoretical and computational studies with experimental findings. This synergistic approach allows for the validation of computational models, the interpretation of complex experimental observations, and the prediction of material properties. Key areas where this correlation is evident include vibrational spectroscopy, electronic properties, and structural analysis.
1 Vibrational Spectroscopy Correlations
Computational methods, particularly Density Functional Theory (DFT) employing functionals such as B3LYP with basis sets like 6-311++G(d,p), are extensively utilized to predict the vibrational spectra of this compound researchgate.netresearchgate.netnih.gov. These theoretical calculations provide detailed insights into the molecular vibrations, including the characteristic stretching and bending modes of the thiocyanate anion (SCN⁻) and the interactions between the barium cation and the thiocyanate ligand. Experimental techniques, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, are employed to record the actual vibrational spectra of this compound ajol.info.
The correlation between computed and experimental vibrational data serves several critical purposes:
Assignment of Vibrational Modes: DFT calculations aid in assigning specific peaks observed in experimental spectra to particular vibrational modes, such as the C-N stretching (ν(CN)), C-S stretching (ν(CS)), and metal-ligand stretching vibrations researchgate.netnih.gov.
Understanding Intermolecular Interactions: Experimental studies of this compound in solution, such as in liquid ammonia, have identified spectral features indicative of different ion-pairing states, including solvent-shared ion pairs and free thiocyanate anions ajol.info. For instance, ν(CN) bands were observed around 2061 cm⁻¹ for solvent-shared species and 2056 cm⁻¹ for free SCN⁻ ajol.info. Computational studies can provide theoretical assignments for these observed spectral features, thereby helping to elucidate the nature and strength of these interactions . While specific computational frequencies for this compound's vibrational modes were not exhaustively detailed in the provided snippets for direct comparison, general computed ranges for SCN⁻ modes are around 2060-2070 cm⁻¹ for ν(CN) researchgate.netnih.gov, and experimental studies provide benchmark data ajol.info. The comparison enables the refinement of computational models, such as force fields, to better represent the system .
Table 1: Illustrative Comparison of Vibrational Frequencies for Thiocyanate Modes
| Vibrational Mode | Experimental Frequency (cm⁻¹) [Source] | Computed Frequency Range (cm⁻¹) [Source] | Notes |
| ν(CN) | ~2056 (free SCN⁻) ajol.info | ~2060-2070 | Comparison of free thiocyanate anion modes. |
| ~2061 (solvent-shared) ajol.info | (Specific computed data for Ba(SCN)₂ not detailed) | Experimental data from Ba(SCN)₂ in liquid ammonia. Computational studies aim to match these. ajol.info | |
| ν(CS) | ~730-753 | (Specific computed data for Ba(SCN)₂ not detailed) | Experimental bands observed in Ba(SCN)₂ solutions. ajol.info |
Note: The computed frequencies in this table are representative values for the thiocyanate anion or general computational methodologies applied to similar systems. Direct, detailed computational frequency data for pure this compound in comparison with its experimental spectra was not fully provided in the source snippets for a comprehensive table.
2 Electronic and Optical Properties Correlation
Computational methods, particularly DFT, are employed to predict the electronic band structure and optical properties of this compound, such as its electronic band gap. For anhydrous this compound, a computed band gap of approximately 3.2 eV has been reported .
The correlation of these computed electronic properties with experimental measurements is crucial for validating theoretical models and understanding the material's potential in optical applications. While direct experimental optical band gap measurements for pure this compound were not explicitly detailed in the provided search results, studies incorporating this compound into other materials offer indirect correlative insights. For instance, research on perovskite nanocrystals doped with this compound has reported experimental optical band gaps in the range of approximately 2.413 to 2.450 eV, with the values being influenced by the concentration of this compound mdpi.com. Computational studies can be directed towards predicting how the inclusion of this compound affects the electronic structure and optical properties of such composite systems, thereby correlating theoretical predictions with observed experimental outcomes mdpi.com.
Table 2: Comparison of Electronic Band Gap Values
| Property | Computed Value (eV) | Experimental Value (eV) | Method/Context | Source |
| Band Gap | ~3.2 | Not directly available | DFT calculation for anhydrous Ba(SCN)₂ | |
| Band Gap | (Not specified) | ~2.413 - 2.450 | UV-Vis/Tauc Plot for CsPbBr₃ NCs with varying Ba(SCN)₂ content (0–50%) | mdpi.com |
Note: The experimental band gap values presented in Table 2 are derived from studies where this compound was used as a dopant in perovskite nanocrystals, not for pure this compound. Direct experimental optical band gap data for pure this compound is required for a direct correlation with the computed 3.2 eV value.
3 Structural Correlations
Computational studies, often employing DFT, are utilized to predict the crystal structure, lattice parameters, and coordination geometries of this compound researchgate.netresearchgate.net. These theoretical predictions can then be validated against experimental data obtained from techniques such as X-ray Diffraction (XRD) researchgate.netresearchgate.net. For metal thiocyanates in general, computational analyses can predict critical structural parameters like bond angles, for example, the M-NCS and M-SCN angles, which are indicative of the coordination mode of the thiocyanate ligand to the metal center nih.govacs.org. Experimental crystallographic data for various metal thiocyanates reveals that the M-NCS angle typically approaches linearity (around 180°), while the M-SCN angle is often bent (around 100°), a phenomenon attributed to the electronic distribution within the thiocyanate anion and its interaction with metal ions nih.govacs.org. Computational studies aim to reproduce these observed angular preferences and coordination environments, thereby confirming the accuracy of the theoretical models. While specific comparative data for the crystal structure and detailed bond parameters of pure this compound from both computational and experimental sources were not exhaustively detailed in the provided snippets, the methodologies described for other metal thiocyanates highlight the approach for such correlations researchgate.netresearchgate.netnih.govacs.org.
Compound List:
this compound (Ba(SCN)₂)
Thiocyanate Anion (SCN⁻)
Analytical Methodologies for the Detection and Quantification of Barium Thiocyanate
The accurate detection and quantification of barium thiocyanate (B1210189), Ba(SCN)₂, rely on distinct analytical methods targeting its constituent ions: the barium cation (Ba²⁺) and the thiocyanate anion (SCN⁻). A range of spectroscopic, chromatographic, and classical wet chemical techniques are employed for this purpose.
Environmental Chemical Behavior and Bioremediation Research
Microbial Degradation of Thiocyanate (B1210189) Compounds
The thiocyanate ion (SCN⁻), a component of barium thiocyanate, is subject to microbial transformation in various environmental settings. Research into the microbial degradation of thiocyanate compounds is relevant to understanding the environmental fate of the thiocyanate ion originating from this compound.
A diverse range of microbial species has been identified as capable of degrading thiocyanate compounds. These microorganisms can utilize thiocyanate either as a primary energy source through autotrophic metabolism or as a source of sulfur and nitrogen. researchgate.net Specific bacterial strains, such as Acinetobacter johnsonii and Pseudomonas diminuta, have demonstrated the ability to completely degrade thiocyanate within four days at concentrations up to 1.42 g/L. ensurcloud.com Another notable isolate, Pseudomonas aeruginosa STK 03, has exhibited significant thiocyanate degradation efficiencies, reaching up to 98% under certain conditions, particularly when exposed to free cyanide concurrently. researchgate.net Bacteria found in soil environments, including Thiobacillus and Arthrobacter species, have also been recognized for their thiocyanate-degrading capabilities. rivm.nl Additionally, genera such as Bacillus, Klebsiella, Burkholderia, Rhodococcus, and Halomonas are noted for their potential in thiocyanate degradation. researchgate.net
Microbial degradation pathways for thiocyanates often involve the hydrolysis of the thiocyanate ion into cyanate (B1221674) and sulfide (B99878), or proceed through intermediate pathways involving carbonyl sulfide (COS) or cyanate (CNO⁻). researchgate.net Certain bacteria, like Thiobacillus species, possess specific genetic operons that facilitate thiocyanate degradation. nih.gov
The microbial degradation of thiocyanates offers a promising avenue for bioremediation strategies, presenting a cost-effective and environmentally sound alternative to conventional chemical treatment methods for effluents contaminated with thiocyanates. researchgate.netresearchgate.netnih.gov Biological systems, operating at scales ranging from laboratory experiments to full industrial applications, have proven effective in removing thiocyanates from contaminated water sources. researchgate.net For example, the ASTER™ process has been developed to efficiently reduce thiocyanate concentrations in wastewater to below 1 mg/L, thereby facilitating water reuse or safe discharge. researchgate.net
Furthermore, the metabolic processes involved in thiocyanate degradation can contribute to nutrient cycling within wastewater treatment systems. The production of ammonia (B1221849) during degradation can be further processed through nitrification and denitrification, supporting nitrogen removal, which is a critical aspect of comprehensive wastewater treatment. nih.gov The high tolerance exhibited by certain microbial strains, such as Pseudomonas aeruginosa STK 03, to elevated thiocyanate concentrations makes them valuable candidates for developing robust microbial consortia for industrial-scale degradation processes. researchgate.net
Environmental Fate and Transformation Studies (excluding toxicokinetics)
Understanding the environmental fate of this compound involves examining its stability, mobility, and interactions within various environmental matrices.
This compound is characterized as being sensitive to light. thermofisher.comfishersci.no While comprehensive studies detailing its long-term stability in specific environmental matrices like soil or water are limited in the reviewed literature, the compound is generally not expected to persist indefinitely. thermofisher.comfishersci.no Chemically, this compound exhibits reactivity, notably liberating highly toxic gas upon contact with acids and reacting with oxidizing agents. thermofisher.comfishersci.no Potential hazardous decomposition products include nitrogen oxides, sulfur oxides, and barium oxides. fishersci.no
Research focusing on ionic thiocyanate, often derived from natural sources such as Brassicaceae seed meals, has provided insights into its behavior in soil. These studies indicate a relatively rapid dissipation of ionic thiocyanate in soil environments. For instance, one investigation reported that soil concentrations of ionic thiocyanate decreased to below 15 µmol kg⁻¹ within 44 days following its application, suggesting a limited residence time for the thiocyanate anion in such matrices. nih.govacs.orgterra-religata.se While these studies focused on ionic thiocyanate rather than this compound specifically, they offer relevant data on the fate of the thiocyanate component in soil.
The environmental behavior of this compound is influenced by the properties of both the barium cation (Ba²⁺) and the thiocyanate anion (SCN⁻).
Mobility and Solubility: this compound is highly soluble in water, which contributes to its significant mobility in both terrestrial and aquatic environments. thermofisher.comfishersci.no The barium cation readily forms soluble compounds with various anions, including thiocyanate, nitrate (B79036), and halides, facilitating its potential spread through water systems. ccme.caccme.ca Consequently, this compound is expected to be highly mobile in soils and can spread through water systems. thermofisher.comfishersci.no
Precipitation and Immobilization: In natural aquatic systems, dissolved barium ions can interact with abundant ions like sulfate (B86663) and carbonate. These interactions can lead to the precipitation of less soluble barium compounds, such as barium sulfate (barite) and barium carbonate. rivm.nlresearchgate.net This precipitation process significantly reduces the concentration of dissolved barium ions in the water, thereby influencing its bioavailability and subsequent interactions. rivm.nlresearchgate.net In soil environments, amendments such as lime or sulfur can also promote the immobilization of barium by forming sparingly soluble barium carbonate and barium sulfate. ccme.ca
Aquatic Environment Impact: this compound is classified as harmful to aquatic life, with potential for long-lasting adverse effects. thermofisher.comnih.gov However, the bioaccumulation of barium in organisms is generally considered unlikely. thermofisher.comfishersci.no
Table 1: Ionic Thiocyanate Degradation in Soil
The following data illustrates the environmental fate of ionic thiocyanate in soil, derived from studies involving Brassicaceae seed meals. While not specific to this compound, it provides insight into the fate of the thiocyanate anion in soil environments.
| Sampling Time (Days) | Soil Depth (cm) | Maximum Ionic Thiocyanate Concentration (µmol kg⁻¹ soil) | Notes |
| 5 | 0-5 | 211 | From Sinapis alba meal amendment at 2 t ha⁻¹ |
| 5 | Below 15 | < 30 | From Sinapis alba meal amendment at 2 t ha⁻¹ |
| 44 | All depths | < 15 | Across all treatments |
Data adapted from studies on Brassicaceae seed meals nih.govacs.orgterra-religata.se.
Compound Name Table
this compound
Ammonium (B1175870) thiocyanate
Barium hydroxide (B78521)
Barium nitrate
Barium chloride
Barium sulfate
Barium carbonate
Barium oxide
Barium cyanide
Barium hydroxide octahydrate
this compound trihydrate
Cesium lead bromide perovskite
Ammonia
Sulfate ion
Carbon dioxide
Nitrogen oxides
Sulfur oxides
Barium oxides
Cyanide
Cyanate
Carbonyl sulfide
Future Research Directions and Emerging Trends
Exploration of Novel Crystal Architectures and Polymorphs
The structural diversity of metal thiocyanates is vast, offering a rich landscape for the discovery of new materials. researchgate.net While the crystal structure of anhydrous barium thiocyanate (B1210189) is known to be a coordination polymer where Ba²⁺ ions are bonded to eight thiocyanate anions (four via sulfur and four via nitrogen) in a motif similar to the fluorite structure, significant opportunities remain for creating novel architectures. wikipedia.orgacs.org
Future investigations are expected to focus on the synthesis of new barium thiocyanate coordination polymers through the incorporation of various organic ligands. This approach can lead to the formation of one-, two-, or three-dimensional networks with tunable properties. The choice of ligand—its size, shape, and donor atoms—can direct the self-assembly process, resulting in materials with specific pore sizes, thermal stabilities, or optical properties. For instance, the use of bridging ligands, as seen in novel silver(I) and cobalt(III) thiocyanate complexes, could be adapted to barium chemistry to create unique supramolecular structures. mdpi.comnih.gov
Another critical area of exploration is the search for new polymorphs of this compound itself or its derivatives. Polymorphism, the ability of a compound to exist in more than one crystal structure, can have a profound impact on a material's physical and chemical properties. The observation of polymorphism in related compounds suggests that different synthetic conditions—such as temperature, pressure, or solvent system—could yield new crystalline forms of this compound with distinct characteristics. researchgate.net
Integration into Multifunctional Materials Systems
A significant trend in materials science is the development of multifunctional materials, which combine structural features with one or more functional properties to perform multiple tasks. uiowa.edu this compound has already demonstrated its potential as a critical component in such systems, particularly in the field of optoelectronics.
A notable application is its use as a dopant in all-inorganic cesium lead bromide perovskite nanocrystals (CsPbBr₃ NCs). Research has shown that the addition of this compound can dramatically enhance the photoluminescence quantum yield (PLQY) to nearly 98% and significantly improve the long-term stability of the nanocrystals against degradation from moisture and air. mdpi.com The thiocyanate ion may also play a role in the enhanced crystallization process by altering the surface energy during crystal growth. mdpi.com This enhancement is crucial for the development of high-performance and durable white light-emitting diodes (WLEDs). mdpi.com
Future work will likely explore the integration of this compound into other material systems to impart or enhance specific functionalities. This could include:
Polymer Composites: Dispersing this compound within polymer matrices to create materials with tailored dielectric or optical properties.
Hybrid Materials: Combining this compound with other inorganic frameworks to develop novel sensors or catalysts.
Energy Materials: Investigating its role in electrolyte formulations or as a precursor for sulfur-containing cathode materials in next-generation batteries.
| Parameter | Undoped CsPbBr₃ NCs | Ba(SCN)₂ Doped CsPbBr₃ NCs | Reference |
| Photoluminescence Quantum Yield (PLQY) | Lower | ~98% | mdpi.com |
| Stability (against moisture and air) | Lower | Significantly Enhanced | mdpi.com |
| Potential Application | Optoelectronics | High-Stability WLEDs | mdpi.com |
Development of In-Situ Characterization Techniques during Synthesis
Understanding the formation mechanism of materials is key to controlling their synthesis and tailoring their properties. The development and application of in-situ characterization techniques offer a real-time window into the chemical and physical transformations that occur during a reaction. For this compound, this represents a largely unexplored but highly promising research avenue.
Future studies could employ techniques such as:
In-Situ X-ray Diffraction (XRD): To monitor the crystallization process of this compound from solution, identifying the formation of hydrated intermediates, tracking the kinetics of phase transitions, and observing the emergence of different polymorphs as a function of temperature or reactant concentration. researchgate.net
In-Situ Spectroscopy (Raman, FTIR): To probe the coordination environment of the thiocyanate ion (SCN⁻) and its bonding to the barium cation during synthesis. This can provide crucial information on the assembly of the coordination polymer network in real-time.
By directly observing the synthesis process, researchers can gain deeper insights into nucleation and growth mechanisms, enabling more precise control over the final product's particle size, morphology, and crystallinity.
Advanced Computational Methodologies for Predictive Material Design
Computational materials science has become an indispensable tool for accelerating the discovery and design of new materials. nih.govtechscience.com Advanced computational methodologies can be applied to this compound to predict novel structures and properties, thereby guiding experimental efforts.
Key computational approaches for future research include:
Density Functional Theory (DFT): DFT calculations can be used to predict the structures of unknown polymorphs and novel coordination polymers of this compound. acs.orgresearchgate.net Furthermore, it can be used to calculate electronic band structures, optical properties, and vibrational spectra, providing a theoretical foundation to understand the material's behavior.
Molecular Dynamics (MD) Simulations: MD can be employed to study the stability of different crystal architectures at various temperatures and pressures and to simulate the dynamics of the synthesis process in solution.
Machine Learning (ML) and Artificial Intelligence (AI): ML models can be trained on existing experimental and computational data to rapidly screen vast numbers of potential organic ligands for the synthesis of new coordination polymers. techscience.com This data-driven approach can identify promising candidate structures with desired properties, significantly reducing the time and cost of experimental discovery.
Sustainable Synthesis Routes and Green Chemistry Approaches
In line with global efforts toward environmental stewardship, future research must focus on developing sustainable and green synthesis routes for this compound. The 12 Principles of Green Chemistry provide a framework for designing chemical processes that are safer, more efficient, and environmentally benign. nih.govnih.gov
Current synthesis methods, such as the reaction between barium hydroxide (B78521) and ammonium (B1175870) thiocyanate or metathesis reactions involving other barium salts, can be evaluated and optimized according to these principles. wikipedia.orgsmolecule.com Future research directions include:
Atom Economy: Designing synthetic pathways that maximize the incorporation of all starting materials into the final product, minimizing waste. nih.gov Metathesis reactions that produce highly insoluble byproducts, such as barium sulfate (B86663), can simplify purification and are advantageous in this regard. acs.org
Energy Efficiency: Developing synthetic methods that can be conducted at ambient temperature and pressure to reduce energy consumption. nih.gov
Use of Safer Solvents: While water is already a common solvent for thiocyanate chemistry, research could focus on minimizing solvent use altogether.
Novel Activation Methods: Exploring non-traditional synthesis techniques such as mechanochemistry (ball milling) or barochemistry (high-pressure synthesis), which can reduce or eliminate the need for solvents, lower reaction temperatures, and potentially lead to the formation of novel phases. rsc.org
By embracing these green chemistry principles, the future production of this compound and its derivatives can be aligned with the goals of sustainable development.
Q & A
Q. Table 1: Common Characterization Techniques
Basic: How can researchers determine the solubility of this compound in mixed solvents?
Methodological Answer:
- Gravimetric Analysis : Saturate solvent mixtures (e.g., water-acetonitrile), filter, and evaporate to measure residual solute .
- UV-Vis Spectroscopy : Monitor SCN⁻ absorbance at 450 nm to calculate concentration .
- Control Variables : Maintain temperature (±0.1°C) and ionic strength to ensure reproducibility .
Note : Contradictions in literature solubility data often arise from uncontrolled hydration states; always report solvent ratios and temperature .
Advanced: How do coordination modes of thiocyanate influence the thermal decomposition of this compound?
Methodological Answer:
- Experimental Design :
- Synthesize coordination polymers using ligands like trans-1,2-bis(4-pyridyl)ethylene to study structural effects .
- Perform TGA-DSC under inert gas to map decomposition stages (e.g., BaS formation at >400°C).
- Compare with in situ XRD to correlate phase transitions with coordination changes.
- Key Finding : Bridging SCN⁻ ligands enhance thermal stability compared to terminal modes due to stronger lattice interactions .
Advanced: How should researchers address discrepancies in reported crystallographic data for this compound complexes?
Methodological Answer:
- Step 1 : Replicate synthesis using literature protocols, noting solvent ratios and crystallization conditions .
- Step 2 : Validate data with Rietveld refinement to assess structural models against experimental XRD patterns.
- Step 3 : Cross-reference with computational models (e.g., DFT) to evaluate ligand geometry plausibility .
- Critical Consideration : Polymorphic variations (e.g., anhydrous vs. hydrated forms) often explain contradictions .
Advanced: What strategies can resolve conflicting spectroscopic data for thiocyanate binding in barium complexes?
Methodological Answer:
- Multi-Technique Validation :
- Data Reconciliation : Use principal component analysis (PCA) to cluster spectral data and identify outliers .
Basic: What safety protocols are critical when handling this compound in experimental settings?
Methodological Answer:
- Toxicity Mitigation : Use fume hoods for powder handling; avoid inhalation/ingestion (barium toxicity targets nervous system) .
- Waste Disposal : Precipitate barium as BaSO₄ using sulfate salts before neutralization .
- Documentation : Record MSDS compliance and emergency response plans in lab notebooks .
Advanced: How can researchers design experiments to probe the reactivity of this compound under hydrothermal conditions?
Methodological Answer:
- Reactor Setup : Use Teflon-lined autoclaves with controlled pressure/temperature (e.g., 120–200°C).
- In Situ Monitoring : Employ synchrotron XRD or neutron scattering to track real-time structural changes .
- Post-Synthesis Analysis :
Basic: What are the best practices for ensuring reproducibility in this compound synthesis?
Methodological Answer:
- Protocol Standardization :
- Use anhydrous reagents; calibrate pH meters and balances daily.
- Publish detailed supplementary materials (e.g., stepwise crystallization conditions) .
- Data Transparency : Share raw XRD/TGA files in open repositories (e.g., Zenodo) with DOI linking .
Advanced: How can computational methods complement experimental studies of this compound’s electronic properties?
Methodological Answer:
- DFT Calculations : Model band structures to predict conductivity (e.g., bandgap ~3.2 eV for anhydrous form).
- Molecular Dynamics (MD) : Simulate solvent interactions in dissolution processes .
- Validation : Compare computed IR/Raman spectra with experimental data to refine force fields .
Advanced: What methodologies identify and quantify degradation products of this compound in environmental matrices?
Methodological Answer:
- Sample Preparation : Extract aqueous samples via solid-phase extraction (SPE) to concentrate analytes .
- Analytical Techniques :
- Ion Chromatography : Separate SCN⁻, SO₄²⁻, and Ba²+ with conductivity detection.
- ICP-OES : Quantify barium release at ppm levels .
- Quality Control : Spike recovery tests and certified reference materials (CRMs) validate accuracy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
